(E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZCSRZBBDMEV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS Number: 13565-47-4) is a type of chalcone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of bromine and methyl substituents on the phenyl rings plays a significant role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrO |
| Molecular Weight | 305.20 g/mol |
| Melting Point | 78-80 °C |
| Solubility | Soluble in ethanol |
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of several chalcones, including this compound, against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be as low as 0.025 mg/mL for certain strains, indicating strong antibacterial potential .
Anticancer Activity
Chalcones are also recognized for their anticancer properties. The compound has been tested for cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.0 |
In a recent study, the compound exhibited significant cytotoxic effects on MCF-7 and HeLa cell lines with IC50 values indicating its potential as an anticancer agent .
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. Chalcones have been shown to scavenge free radicals effectively.
Research Findings
A study assessed the antioxidant capacity of several chalcones, including this compound, using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to reduce oxidative stress in cellular models .
Scientific Research Applications
The compound (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as (E)-3-(3-Bromo-phen-yl)-1-(4-methyl-phenyl)prop-2-en-1-one, has the molecular formula C16H13BrO . It is synthesized through the reaction of 3-bromo-benzaldehyde and 4-methyl-acetophenone in the presence of KOH . This compound belongs to the class of chalcones, characterized by a conjugated system that includes a carbonyl group and a double bond between two carbon atoms, which are flanked by aromatic rings. Chalcones are known for diverse biological properties and potential applications in medicinal chemistry and material science.
Scientific Research Applications
E-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is used in organic synthesis as a building block to create more complex molecules. The applications of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one span various fields:
- Asymmetric Synthesis The presence of halogen atoms like bromine or chlorine often enhances biological activity due to increased lipophilicity and potential for interaction with biomolecules.
- Condensation The synthesis of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes with acetophenone derivatives. A common method includes the Claisen-Schmidt condensation reaction .
- Cycloaddition Cycloaddition reactions are employed to synthesize cyclic compounds.
- Cross-Coupling Cross-coupling reactions are used to form new carbon-carbon bonds.
Comparison with Similar Compounds
Crystallographic Features
The dihedral angle between the two aromatic rings in (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is 8.68° , as derived from X-ray diffraction studies. This near-planar arrangement facilitates π-π stacking and intramolecular interactions. Key comparisons include:
Table 1: Crystallographic Parameters of Selected Chalcones
Substituent Effects on Electronic and Physical Properties
- Electron-Withdrawing Groups (EWGs): The 3-bromophenyl group increases electrophilicity of the enone system, enhancing reactivity in Michael addition reactions.
- Electron-Donating Groups (EDGs): The 4-methylphenyl group provides mild electron-donating effects, stabilizing the ketone moiety.
Antimicrobial and Antifungal Effects
- For example, (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () showed efficacy against Staphylococcus aureus, but the absence of bromine may reduce potency compared to brominated analogues.
- (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one () exhibits strong antifungal activity, attributed to the nitrofuran moiety, a feature absent in the target compound.
Antioxidant and Chemopreventive Properties
- Hydroxyl-substituted chalcones, such as (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (), demonstrate significant antioxidant activity via radical scavenging, whereas brominated/methylated derivatives may prioritize other bioactivities.
- The target compound’s 4-methylphenyl group may contribute to DNA protection, as seen in analogous non-genotoxic chalcones ().
Anticancer Potential
- (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one () shows potent anticancer activity due to the indole moiety’s ability to intercalate DNA. The absence of indole in the target compound suggests differing mechanisms, possibly through kinase inhibition or apoptosis induction.
Q & A
Q. What are the standard synthetic protocols for preparing (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via the Claisen-Schmidt condensation. A representative method involves reacting substituted acetophenones (e.g., 4-methylacetophenone) with 3-bromobenzaldehyde in ethanol using KOH (0.03 mol) as a base at 0–50°C for 2–3 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), base concentration, and temperature to enhance yield. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–50°C | Higher yields at 30–40°C |
| Base (KOH) | 0.03–0.05 mol | Excess base may induce side reactions |
| Reaction Time | 2–6 hours | Extended time may degrade product |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Structural confirmation relies on X-ray crystallography (for absolute stereochemistry) , NMR (¹H/¹³C for substituent positions), and FT-IR (C=O stretch ~1650–1700 cm⁻¹). For example, X-ray studies revealed non-merohedral twinning in similar chalcones, necessitating twin refinement protocols in crystallographic software (e.g., SHELX) . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺).
Q. What solvents are suitable for recrystallization, and how does solubility vary with substituents?
Ethanol, methanol, and acetone are common recrystallization solvents. Solubility trends correlate with substituent electronic effects:
- Polar solvents (DMF, DMSO) dissolve brominated chalcones more readily due to dipole interactions.
- Non-polar solvents (hexane) yield lower solubility. Empirical data for analogs shows solubility in ethanol increases with electron-withdrawing groups (e.g., -Br) .
Q. How are antimicrobial activities evaluated, and what controls are essential?
Antimicrobial assays (e.g., broth microdilution) use bacterial/fungal strains (e.g., E. coli, C. albicans) at concentrations of 12.5–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical. Results are reported as MIC (minimum inhibitory concentration). For example, similar chalcones showed MIC values of 25 µg/mL against S. aureus .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and bioactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap). For analogs, HOMO-LUMO gaps of ~4.2 eV correlate with charge-transfer interactions . Docking studies (AutoDock Vina) into enzyme targets (e.g., E. coli DNA gyrase) identify binding modes, with docking scores <−7 kcal/mol suggesting strong binding .
Q. How can contradictory solubility or reactivity data between studies be resolved?
Discrepancies arise from crystallinity differences or solvent impurities. For example, solubility in DMF varied by 20% across studies due to trace water content . Mitigation strategies:
- Standardize solvent purity (HPLC-grade).
- Use dynamic light scattering (DLS) to assess aggregation.
- Validate via multiple techniques (e.g., NMR vs. XRD).
Q. What mechanistic insights explain the compound’s reactivity in substitution or addition reactions?
The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines) at the β-carbon. Kinetic studies (UV-Vis monitoring) for analogs revealed pseudo-first-order kinetics with rate constants ~10⁻³ s⁻¹ . Steric effects from the 3-bromo and 4-methyl groups slow reactivity compared to unsubstituted chalcones.
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Non-merohedral twinning (observed in similar brominated chalcones ) complicates diffraction analysis. Solutions include:
- Using twin matrices in refinement (e.g., TWINROT in SHELXL).
- High-resolution data (≤0.8 Å) to resolve overlapping reflections.
- Hirshfeld surface analysis to validate intermolecular interactions.
Q. How do substituents influence structure-activity relationships (SAR) in biological assays?
SAR studies on analogs indicate:
Q. What solvent or catalyst systems improve stereoselectivity in synthesis?
Polar aprotic solvents (e.g., DMF) favor E-isomer formation (>95%) due to stabilization of the enolate intermediate. Catalytic bases (e.g., pyrrolidine) reduce side reactions compared to KOH. For example, pyrrolidine (10 mol%) in DMF yielded 92% E-isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
